molecular formula C18H22N6OS2 B11054017 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B11054017
M. Wt: 402.5 g/mol
InChI Key: DGPLVCAJQBRFHQ-UHFFFAOYSA-N
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Description

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiadiazole ring, and a tetrahydrothieno[2,3-b][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and then cyclizing the intermediate with hydrazine hydrate.

    Construction of the Tetrahydrothieno[2,3-b][1,6]naphthyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine derivative, with sulfur and an appropriate amine.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the tetrahydrothieno[2,3-b][1,6]naphthyridine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features allow it to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thioacetamide
  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide

Uniqueness

Compared to similar compounds, 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

properties

Molecular Formula

C18H22N6OS2

Molecular Weight

402.5 g/mol

IUPAC Name

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C18H22N6OS2/c1-4-13-22-23-18(26-13)21-16(25)15-14(19)11-7-10-8-24(9(2)3)6-5-12(10)20-17(11)27-15/h7,9H,4-6,8,19H2,1-3H3,(H,21,23,25)

InChI Key

DGPLVCAJQBRFHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N

Origin of Product

United States

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